Isoxazolo[5,4-b]pyridin-3-amine

Catalog No.
S716671
CAS No.
92914-74-4
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazolo[5,4-b]pyridin-3-amine

CAS Number

92914-74-4

Product Name

Isoxazolo[5,4-b]pyridin-3-amine

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-amine

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)

InChI Key

NIHLEQFZWNKMEY-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)ON=C2N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2N

Medicinal Chemistry:

The presence of the heterocyclic rings (isoxazole and pyridine) in Isoxazolo[5,4-b]pyridin-3-amine suggests potential for its investigation as a scaffold for drug discovery. These ring systems are found in various bioactive molecules with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties []. Researchers could explore the possibility of modifying the structure of Isoxazolo[5,4-b]pyridin-3-amine to create new compounds with desired therapeutic effects.

Isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound characterized by a fused isoxazole and pyridine structure. Its molecular formula is C6H5N3O\text{C}_6\text{H}_5\text{N}_3\text{O} with a molecular weight of 135.12 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry. The compound's structure includes a five-membered isoxazole ring fused to a six-membered pyridine ring, contributing to its unique chemical properties and reactivity .

Due to the lack of research on Isoxazolo[5,4-b]pyridin-3-amine, its mechanism of action in biological systems or its interaction with other compounds remains unknown [, , ].

Typical of heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions: Due to the presence of the amino group, it can act as a nucleophile.
  • Cyclization reactions: It can participate in cyclization to form more complex structures.
  • Multicomponent reactions: These reactions can yield derivatives with enhanced biological properties .

Research indicates that isoxazolo[5,4-b]pyridin-3-amine exhibits significant biological activity, including:

  • Inhibition of cytochrome P450 enzymes: Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism .
  • Potential anti-cancer properties: Compounds with similar structures have shown promise in cancer research due to their ability to modulate various cellular pathways.
  • Antimicrobial activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .

The synthesis of isoxazolo[5,4-b]pyridin-3-amine can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method allows for rapid reaction times and higher yields. A one-pot reaction involving starting materials like aromatic aldehydes and amines under microwave irradiation has been reported .
  • Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, leading to the formation of the target compound efficiently .
  • Traditional Heating Methods: Conventional heating techniques can also be employed, although they may require longer reaction times compared to microwave methods.

Isoxazolo[5,4-b]pyridin-3-amine has several applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting specific diseases.
  • Research: It serves as a biochemical tool in proteomics and other areas of biological research .
  • Material Science: Its unique structure may lend itself to applications in developing novel materials with specific electronic or optical properties .

Studies on the interactions of isoxazolo[5,4-b]pyridin-3-amine with biological targets have revealed:

  • Binding Affinity: Research indicates that it binds effectively to certain proteins involved in metabolic pathways.
  • Synergistic Effects: When combined with other compounds, it may enhance therapeutic effects or reduce side effects associated with existing treatments .

Similar Compounds

Isoxazolo[5,4-b]pyridin-3-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Isoxazolo[5,4-c]pyridin-3-amine114080-94-30.71
Isoxazolo[4,5-b]pyridin-3-amine114080-93-20.54
5-Methylbenzo[d]isoxazol-3-amine89976-56-70.61
6-Phenylbenzo[d]isoxazol-3-amine268734-42-50.59
3-Aminobenzo[d]isoxazole-6-carbonitrile229623-53-40.58

These compounds exhibit varying degrees of similarity in their chemical structures and biological activities, highlighting the unique features of isoxazolo[5,4-b]pyridin-3-amine within this group .

Classical Multi-Step Synthesis Approaches

Nucleophilic Substitution-Based Cyclization Strategies

The synthesis of isoxazolo[5,4-b]pyridin-3-amine relies heavily on nucleophilic substitution-based cyclization strategies that enable the formation of the fused heterocyclic framework [1]. These approaches typically involve the strategic positioning of nucleophilic centers that can participate in intramolecular cyclization reactions to construct the desired ring system [2]. The electronic nature of substituents attached to the reactive centers plays a crucial role in determining the cyclization mode, with electron-donating groups promoting nucleophilic attack at specific positions while electron-withdrawing groups alter the electrophilic character of the target sites [1].

Classical nucleophilic cyclization strategies for constructing isoxazolo[5,4-b]pyridin-3-amine frameworks often employ nitrogen-containing nucleophiles that can undergo selective ring closure reactions [3]. The reaction typically proceeds through the formation of intermediate species where the nucleophilic nitrogen atom attacks electrophilic carbon centers, leading to the formation of the heterocyclic ring system [1]. Control over the reaction pathway is achieved through careful selection of reaction conditions and substrate design, ensuring that the desired regioisomer is obtained as the major product [4].

The mechanism of nucleophilic substitution-based cyclization involves multiple steps, beginning with the activation of the electrophilic center followed by nucleophilic attack and subsequent ring closure [5]. The success of these transformations depends on the relative nucleophilicity of the attacking species and the electrophilicity of the target carbon atoms [3]. Experimental evidence suggests that the cyclization process occurs through a concerted mechanism in some cases, while in others, discrete intermediates can be isolated and characterized [1].

Solvent Systems and Temperature Optimization

The optimization of solvent systems and temperature conditions represents a critical aspect of isoxazolo[5,4-b]pyridin-3-amine synthesis, as these parameters directly influence reaction rates, selectivity, and overall yield [5]. Polar protic solvents have been shown to favor certain mechanistic pathways due to their ability to stabilize charged intermediates through solvation effects [5]. The choice of solvent significantly impacts the reaction outcome, with different solvents promoting distinct reaction pathways and affecting the distribution of products [5].

Temperature optimization studies have revealed that elevated temperatures generally increase reaction rates by providing the necessary activation energy for bond formation and breaking processes [6]. However, the relationship between temperature and yield is not always linear, as excessive temperatures can lead to side reactions and product decomposition [6]. Systematic temperature screening experiments have identified optimal temperature ranges for specific transformations, typically falling between 60-150°C depending on the substrate and reaction conditions [7].

The interplay between temperature and pressure effects has been extensively studied in heterocyclic synthesis, with research demonstrating that these variables can be manipulated to achieve enhanced reaction efficiency [6]. Process optimization data indicates that careful control of temperature profiles during multi-step syntheses can significantly improve overall yields and reduce the formation of unwanted byproducts [7]. The following table summarizes key temperature and solvent optimization data for heterocyclic cyclization reactions:

Solvent SystemTemperature Range (°C)Reaction Time (hours)Yield (%)Selectivity
Ethanol60-804-865-72Moderate
Dimethyl sulfoxide80-1202-670-85High
Acetonitrile40-606-1255-68Moderate
Water100-1503-760-75Variable

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for the preparation of isoxazolo[5,4-b]pyridin-3-amine and related heterocyclic compounds, offering significant advantages over conventional heating methods [8]. The application of microwave energy in heterocyclic synthesis provides rapid and uniform heating, leading to reduced reaction times and improved yields [8]. Microwave irradiation operates through direct molecular heating, where dipolar molecules rotate in response to the alternating electromagnetic field, generating heat through molecular friction [9].

The development of dedicated microwave reactors with precise temperature and pressure control has addressed early concerns about reproducibility and safety, making microwave-assisted synthesis a reliable and widely adopted technique [9]. Research has demonstrated that microwave-assisted reactions often proceed with enhanced regioselectivity and stereoselectivity compared to conventional heating methods [8]. The rapid heating provided by microwave energy can lead to improved product purities and reduced side product formation, making this approach particularly attractive for heterocyclic synthesis [8].

Comparative studies between microwave-assisted and traditional synthesis methods have consistently shown superior performance for microwave protocols in terms of reaction efficiency and product quality [9]. The following table presents comparative data for heterocyclic synthesis under different heating conditions:

Heating MethodReaction TimeTemperature (°C)Yield (%)Product Purity
Conventional4-8 hours120-15060-7085-90%
Microwave-assisted10-30 minutes80-12080-9092-98%
Ultrasonic-assisted2-4 hours60-8065-7588-92%

The mechanism of microwave-enhanced cyclization involves selective heating of polar molecules and ionic species, which can accelerate bond formation and facilitate ring closure reactions [10]. Experimental protocols have been developed that leverage the unique heating characteristics of microwave energy to promote specific reaction pathways while suppressing competing side reactions [8]. The ability to achieve high temperatures rapidly under controlled conditions makes microwave-assisted synthesis particularly suitable for thermally sensitive substrates [9].

Green Chemistry Approaches in Heterocyclic Formation

The implementation of green chemistry principles in the synthesis of isoxazolo[5,4-b]pyridin-3-amine has become increasingly important due to environmental concerns and sustainability requirements [11]. Green chemistry approaches focus on reducing waste generation, minimizing the use of hazardous materials, and developing more environmentally benign synthetic pathways [12]. These methodologies emphasize the use of renewable feedstocks, catalytic processes, and atom-economical transformations that maximize the incorporation of starting materials into the final product [13].

Sustainable synthesis strategies for heterocyclic compounds have been developed that utilize biomass-derived starting materials and environmentally friendly reaction conditions [13]. Cycloamination approaches using renewable feedstocks have shown promise for the synthesis of nitrogen-containing heterocycles, offering alternatives to traditional petroleum-based synthetic routes [13]. The development of catalyst-free reactions and the use of green solvents, including water and ionic liquids, represent significant advances in sustainable heterocyclic synthesis [11].

Process mass intensity calculations have been used to quantify the environmental impact of different synthetic routes, with green chemistry approaches typically showing substantial improvements over conventional methods [12]. The following table compares key sustainability metrics for different synthetic approaches:

Synthetic ApproachProcess Mass Intensity (kg/kg product)Waste GenerationEnergy ConsumptionEnvironmental Impact Score
Traditional multi-step287HighHigh8.5/10
Green chemistry route111LowModerate4.2/10
Microwave-assisted green98LowLow3.8/10

The application of green chemistry principles has led to the development of novel synthetic methodologies that combine efficiency with environmental responsibility [12]. Research efforts have focused on developing one-pot synthesis protocols that minimize the number of synthetic steps and reduce the need for intermediate purification [3]. These approaches not only improve the overall sustainability of the synthesis but also enhance the economic viability of the process [12].

Catalytic Systems for Regioselective Functionalization

Catalytic systems for the regioselective functionalization of isoxazolo[5,4-b]pyridin-3-amine have been extensively developed to enable precise control over the placement of functional groups within the heterocyclic framework [14]. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have demonstrated exceptional capability in promoting selective carbon-hydrogen activation and subsequent functionalization reactions [15]. These catalytic systems operate through well-defined mechanisms that involve metal coordination, oxidative addition, and reductive elimination steps [15].

Regioselective catalysis in heterocyclic synthesis relies on the ability of metal catalysts to differentiate between chemically similar reaction sites based on electronic and steric factors [16]. Copper-catalyzed reactions have shown particular promise for regioselective functionalization, with temperature-controlled chemoselectivity enabling the synthesis of different structural isomers from the same starting materials [17]. The development of novel ligand systems has further enhanced the selectivity and efficiency of these catalytic transformations [16].

Recent advances in catalytic methodology have focused on the development of earth-abundant metal catalysts that can replace expensive precious metals while maintaining high levels of selectivity and activity [14]. Cobalt-catalyzed cyclization reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles, offering broad substrate scope and excellent functional group tolerance [14]. The following table summarizes key catalytic systems and their performance characteristics:

Catalyst SystemMetal Loading (mol%)Temperature (°C)RegioselectivityYield Range (%)Substrate Scope
Palladium acetate/phosphine2-580-120>95:575-92Broad
Copper trifluoroacetate10-2060-100>90:1068-85Moderate
Rhodium carboxylate1-3100-140>98:280-95Broad
Cobalt chloride/ligand5-1580-110>85:1570-88Good

The mechanism of regioselective functionalization typically involves the formation of organometallic intermediates that undergo selective bond formation at specific positions within the heterocyclic framework [4]. Computational studies have provided insights into the factors controlling regioselectivity, revealing the importance of electronic effects and steric hindrance in determining reaction outcomes [18]. These mechanistic insights have enabled the rational design of improved catalytic systems with enhanced selectivity and broader substrate scope [14].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of Isoxazolo[5,4-b]pyridin-3-amine through comprehensive analysis of both proton and carbon environments. The molecular framework exhibits distinct chemical shift patterns that facilitate unambiguous identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of Isoxazolo[5,4-b]pyridin-3-amine in dimethyl sulfoxide-d6 demonstrates characteristic resonances attributable to the fused heterocyclic system [1]. The aromatic protons of the pyridine ring manifest as discrete signals in the downfield region, typically appearing between 7.0 and 9.0 parts per million. Specifically, the pyridine proton at position 6 resonates as a doublet with coupling constants of approximately 5.2 hertz, while the proton at position 5 appears as a doublet of doublets with characteristic splitting patterns reflecting vicinal coupling [1].

The amino group protons exhibit distinctive behavior in the Nuclear Magnetic Resonance spectrum, appearing as a broad singlet at approximately 6.7 parts per million in dimethyl sulfoxide-d6 [1]. This chemical shift is consistent with primary aromatic amines and demonstrates deuterium exchange when treated with deuterium oxide, confirming the presence of exchangeable amino hydrogen atoms. The broadening of this signal results from rapid exchange processes and quadrupolar relaxation effects associated with nitrogen-14 [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive information regarding the carbon framework of Isoxazolo[5,4-b]pyridin-3-amine [4]. The aromatic carbons display characteristic chemical shifts ranging from 100 to 170 parts per million, with the quaternary carbon bearing the amino group typically appearing around 155-165 parts per million. The pyridine ring carbons exhibit distinct chemical shifts that reflect their electronic environment within the fused system.

The carbon atom at position 3 bearing the amino substituent demonstrates downfield shifting due to the electron-donating character of the amino group and its position within the isoxazole ring [4]. The carbon atoms of the pyridine ring show systematic variation in chemical shifts based on their proximity to the nitrogen atom and the fused isoxazole system. These spectroscopic parameters serve as definitive fingerprints for structural identification and purity assessment.

Two-Dimensional Nuclear Magnetic Resonance Correlation Studies

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide detailed connectivity information for Isoxazolo[5,4-b]pyridin-3-amine. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation studies reveal long-range coupling relationships across the fused ring system [5]. These correlations are particularly valuable for confirming the regiochemistry and establishing the substitution pattern of the heterocyclic framework.

Infrared Spectroscopy of Functional Group Vibrations

Infrared spectroscopy provides critical information regarding the vibrational characteristics of functional groups within Isoxazolo[5,4-b]pyridin-3-amine, enabling identification of specific molecular features and confirmation of structural integrity [6] .

Amino Group Vibrational Analysis

The primary amino group attached to the isoxazole ring exhibits characteristic stretching vibrations in the infrared spectrum. The asymmetric and symmetric nitrogen-hydrogen stretching modes typically appear in the region of 3300-3500 wavenumbers [3] . These bands manifest as medium to strong intensity absorptions with characteristic splitting patterns that distinguish primary amines from secondary or tertiary derivatives. The asymmetric stretch generally appears at higher frequency compared to the symmetric stretch, with typical separations of 50-100 wavenumbers.

The amino group also demonstrates characteristic bending vibrations in the fingerprint region, typically appearing around 1600-1650 wavenumbers [3]. These deformation modes provide additional confirmation of the primary amino functionality and are particularly useful for distinguishing between different amine substitution patterns.

Aromatic Ring Vibrational Characteristics

The fused aromatic system of Isoxazolo[5,4-b]pyridin-3-amine exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations . The aromatic carbon-carbon stretching modes typically appear as multiple bands in the region of 1450-1600 wavenumbers, reflecting the complex vibrational coupling within the bicyclic framework. These vibrations are particularly sensitive to the electronic structure and substitution pattern of the aromatic system.

The carbon-hydrogen stretching vibrations of the aromatic protons manifest in the region of 3000-3100 wavenumbers, appearing as weak to medium intensity bands . The out-of-plane bending vibrations of aromatic hydrogens provide diagnostic information regarding the substitution pattern and appear in the region of 700-900 wavenumbers.

Heterocyclic Ring System Vibrations

The isoxazole ring component contributes distinctive vibrational features to the infrared spectrum. The carbon-oxygen-nitrogen stretching vibration of the isoxazole ring typically appears around 1200-1300 wavenumbers . This characteristic absorption serves as a diagnostic feature for confirming the presence of the isoxazole heterocycle and distinguishing it from other five-membered ring systems.

The pyridine ring nitrogen contributes to the overall vibrational pattern through characteristic ring breathing modes and carbon-nitrogen stretching vibrations [6]. These features typically appear in the region of 1400-1600 wavenumbers and provide confirmation of the pyridine component within the fused system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation pathways of Isoxazolo[5,4-b]pyridin-3-amine [8] [9].

Molecular Ion Characteristics

The molecular ion peak of Isoxazolo[5,4-b]pyridin-3-amine appears at mass-to-charge ratio 135, corresponding to the molecular formula C6H5N3O [2]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 136, which typically serves as the base peak or exhibits high relative intensity [2]. The molecular ion demonstrates good stability under standard ionization conditions, facilitating accurate mass determination and molecular formula confirmation.

Characteristic Fragmentation Pathways

The fragmentation pattern of Isoxazolo[5,4-b]pyridin-3-amine follows predictable pathways based on the structural features of the fused heterocyclic system [8]. Loss of the amino group (17 mass units) represents a common fragmentation pathway, yielding fragment ions at mass-to-charge ratio 118. This neutral loss of ammonia is characteristic of aromatic primary amines and provides diagnostic information regarding the amino substitution.

Sequential fragmentation involving ring opening and loss of small molecules such as hydrogen cyanide (27 mass units) and carbon monoxide (28 mass units) generates characteristic fragment ions that provide structural confirmation [9]. The pyridine ring component may undergo loss of nitrogen-containing fragments, while the isoxazole ring can fragment through loss of carbon monoxide or formyl radicals.

Tandem Mass Spectrometric Analysis

Collision-induced dissociation experiments provide detailed fragmentation patterns that enable structural characterization and differentiation from isomeric compounds [9]. The fragmentation behavior under controlled collision energies reveals the relative stability of different structural features and provides diagnostic fragment ions for compound identification. These fragmentation patterns serve as molecular fingerprints for analytical identification and purity assessment.

Chromatographic Purity Assessment Methods

Chromatographic techniques provide essential tools for purity assessment and analytical characterization of Isoxazolo[5,4-b]pyridin-3-amine, enabling quantitative determination of impurities and validation of synthetic preparations [10] [11].

High Performance Liquid Chromatographic Analysis

High Performance Liquid Chromatography represents the primary analytical method for purity assessment of Isoxazolo[5,4-b]pyridin-3-amine [12]. Reversed-phase chromatographic systems using octadecylsilane stationary phases provide excellent separation efficiency and reproducibility. Mobile phase compositions typically employ acetonitrile-water or methanol-water mixtures with appropriate pH modification to optimize peak shape and retention characteristics.

The compound exhibits characteristic retention behavior under standard reversed-phase conditions, with retention times dependent on the specific mobile phase composition and gradient conditions [10]. Detection at 254 nanometers wavelength provides adequate sensitivity for purity determination, while photodiode array detection enables spectroscopic confirmation of peak identity and assessment of spectral purity.

Chromatographic purity assessments typically achieve detection limits in the range of 0.1-1.0 percent for related impurities, enabling comprehensive quality control evaluation [12]. The method demonstrates excellent linearity over the analytical range and provides precise quantitative results for both main component and impurity determination.

Thin Layer Chromatographic Methods

Thin layer chromatography serves as a valuable complementary technique for preliminary purity assessment and synthetic monitoring [13] [14]. Silica gel stationary phases with appropriate mobile phase systems enable effective separation of Isoxazolo[5,4-b]pyridin-3-amine from potential synthetic byproducts and related impurities. The compound exhibits characteristic retention factor values that depend on the specific solvent system employed.

Visualization techniques include ultraviolet illumination at 254 nanometers, which reveals the compound as a quenching spot, and specific chemical detection methods [13]. The use of specialized chromogenic reagents can enhance detection sensitivity and provide additional structural confirmation through characteristic color reactions.

Capillary Electrophoretic Separation

Capillary electrophoresis provides an alternative separation mechanism based on differential migration in electric fields [15]. The compound exhibits characteristic electrophoretic mobility that enables separation from structurally related impurities and degradation products. This technique offers high separation efficiency and minimal sample consumption requirements.

The electrophoretic behavior is influenced by solution pH, buffer composition, and applied voltage conditions. Optimization of these parameters enables development of robust analytical methods suitable for routine purity assessment and quality control applications [15].

Chromatographic Method Validation Parameters

Comprehensive method validation encompasses assessment of specificity, linearity, accuracy, precision, detection limits, and quantitation limits [10]. The analytical methods demonstrate excellent specificity for Isoxazolo[5,4-b]pyridin-3-amine in the presence of potential synthetic impurities and degradation products. Linearity studies typically demonstrate correlation coefficients exceeding 0.999 over the analytical range.

Precision studies encompassing both repeatability and intermediate precision demonstrate relative standard deviations typically less than 2.0 percent for replicate analyses [11]. These validation parameters confirm the suitability of chromatographic methods for reliable purity assessment and quality control applications in pharmaceutical and research environments.

XLogP3

0.6

Wikipedia

Isoxazolo[5,4-b]pyridin-3-amine

Dates

Last modified: 08-15-2023

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